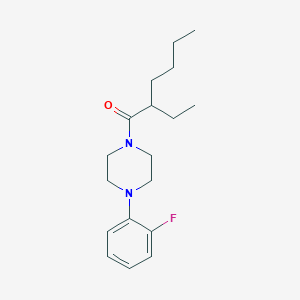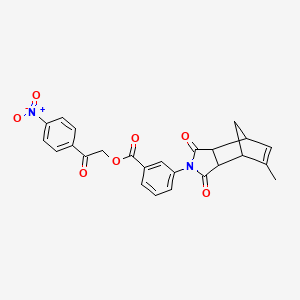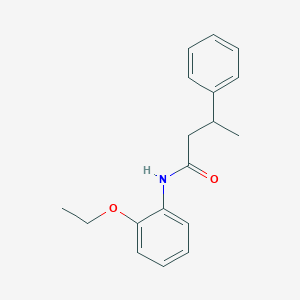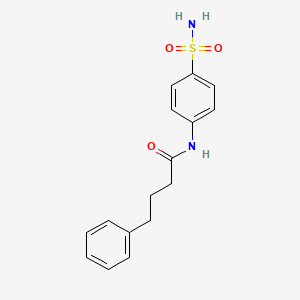![molecular formula C19H21BrO4 B3975406 3-[(4-Bromophenyl)carbonyl]-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3975406.png)
3-[(4-Bromophenyl)carbonyl]-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione
Vue d'ensemble
Description
3-[(4-Bromophenyl)carbonyl]-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione is a complex organic compound characterized by its unique spiro structure. This compound features a bromophenyl group, a carbonyl group, and a spiro undecane ring system, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)carbonyl]-4,4-dimethyl-2-oxaspiro[5One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromophenyl group . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Bromophenyl)carbonyl]-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
3-[(4-Bromophenyl)carbonyl]-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione has several applications in scientific research:
Mécanisme D'action
The mechanism by which 3-[(4-Bromophenyl)carbonyl]-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione exerts its effects involves interactions with specific molecular targets and pathways. The bromophenyl group can engage in π-π stacking interactions, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[5.5]undecane derivatives: Compounds with similar spiro ring systems but different substituents, such as 1,3-dioxane or 1,3-dithiane rings.
Bromophenyl carbonyl compounds: Molecules with bromophenyl and carbonyl groups but lacking the spiro structure.
Uniqueness
3-[(4-Bromophenyl)carbonyl]-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione is unique due to its combination of a spiro ring system with a bromophenyl carbonyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
3-(4-bromobenzoyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrO4/c1-18(2)15(14(21)12-6-8-13(20)9-7-12)24-17(23)19(16(18)22)10-4-3-5-11-19/h6-9,15H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWBHHZLXBFFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C2(C1=O)CCCCC2)C(=O)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Di(propan-2-yl)amino]-3-(2,4,6-trichlorophenoxy)propan-2-ol;hydrochloride](/img/structure/B3975334.png)

![2-[2-Hydroxy-3-(4-nitrophenoxy)propoxy]isoindole-1,3-dione](/img/structure/B3975360.png)
![ETHYL 1-[2-(PHENYLSULFANYL)ACETYL]PIPERIDINE-3-CARBOXYLATE](/img/structure/B3975367.png)
![1-(4-chlorobenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3975372.png)


![3-(4-fluorophenyl)-N-[1-(methylsulfonyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B3975398.png)


![3-(2,6-dichlorophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3975430.png)

![N-[4-[[(1,5-dimethylhexyl)amino]sulfonyl]phenyl]acetamide](/img/structure/B3975443.png)
